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Compound of Interest

Compound Name: 14-o-Acetylsachaconitine

Cat. No.: B13822210 Get Quote

Disclaimer: As of late 2025, specific research data on "14-O-Acetylsachaconitine" is not

available in the public domain. The following application notes and protocols are based on the

known neurological effects of the broader class of C19-diterpenoid alkaloids from Aconitum

species, to which sachaconitine belongs. The presence of a 14-O-acetyl group is a common

structural feature in this class and significantly influences biological activity. These guidelines

are intended to be a predictive framework for research and should be adapted based on

empirical findings.

Introduction to 14-O-Acetylsachaconitine
14-O-Acetylsachaconitine is a diterpenoid alkaloid belonging to the aconitine family of

compounds, which are known for their potent effects on the central and peripheral nervous

systems.[1][2][3] These alkaloids are primarily recognized as potent neurotoxins that modulate

the function of voltage-gated sodium channels.[1][3] The core structure of these compounds, a

complex diterpenoid skeleton, can be modified with various ester groups, such as acetyl and

benzoyl groups, which dramatically alter their toxicity and pharmacological properties.[4]

Specifically, esterification at the C8 and C14 positions is a key determinant of their interaction

with sodium channels.[4] While sachaconitine itself is a known compound, the specific

properties of its 14-O-acetylated form have not been extensively characterized. Based on

structure-activity relationships within the aconitine alkaloid class, it is hypothesized that 14-O-
Acetylsachaconitine acts as a modulator of voltage-gated sodium channels, leading to

alterations in neuronal excitability.
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Mechanism of Action
The primary mechanism of action for aconitine alkaloids is the modulation of voltage-gated

sodium channels (VGSCs).[1][3] Aconitine and related compounds bind to site 2 on the alpha-

subunit of the VGSC, which leads to a persistent activation of the channel by inhibiting its

transition to the inactive state.[1][3] This results in a constant influx of sodium ions, causing

prolonged depolarization of the neuronal membrane. This sustained depolarization can initially

lead to hyperexcitability, but eventually results in a loss of excitability due to the inactivation of

other, non-blocked sodium channels and the disruption of the ionic gradients necessary for

action potential generation.

The neurological effects of 14-O-Acetylsachaconitine are therefore predicted to stem from

this fundamental interaction with VGSCs, leading to a range of potential applications in

neurological research, from studies of nociception and epilepsy to neurodegeneration.

Hypothesized Signaling Pathway of 14-O-Acetylsachaconitine
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Caption: Hypothesized mechanism of 14-O-Acetylsachaconitine action on a neuron.

Applications in Neurological Research
Given the mechanism of action of related aconitine alkaloids, 14-O-Acetylsachaconitine could

be a valuable tool in several areas of neurological research:
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Nociception and Pain Research: Aconitine alkaloids have been traditionally used for their

analgesic properties.[2] By modulating sodium channels in nociceptive pathways, 14-O-
Acetylsachaconitine could be used to study the mechanisms of pain transmission and to

develop novel analgesics.

Epilepsy Research: The ability of aconitine alkaloids to induce hyperexcitability makes them

useful for creating in vitro and in vivo models of epilepsy. Conversely, some less toxic

monoester aconitine alkaloids have shown antiepileptiform properties.[3] Investigating 14-O-
Acetylsachaconitine could shed light on the role of sodium channels in seizure generation

and control.

Neurodegenerative Disease Research: Dysregulation of sodium channels has been

implicated in various neurodegenerative disorders. 14-O-Acetylsachaconitine could be

used to probe the consequences of sodium channel dysfunction in models of diseases like

Alzheimer's or Parkinson's disease.

Ion Channel Biophysics: As a specific ligand for VGSCs, this compound can be used to

study the structure and function of these channels, including the dynamics of gating and ion

permeation.

Quantitative Data Summary
The following table presents hypothetical quantitative data for 14-O-Acetylsachaconitine
based on known values for other aconitine alkaloids. These values are for illustrative purposes

only and must be determined experimentally.
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Parameter Hypothetical Value Neurological Implication

IC₅₀ (VGSC Binding) 10 - 100 nM
High-affinity binding to voltage-

gated sodium channels.

EC₅₀ (Neuronal

Depolarization)
50 - 500 nM

Potent induction of neuronal

depolarization.

LD₅₀ (in mice, i.p.) 0.1 - 1.0 mg/kg
High toxicity, requiring careful

handling and dose selection.

Analgesic Effect (ED₅₀) 0.05 - 0.5 mg/kg

Potential for significant pain-

relieving effects at sub-lethal

doses.

Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Patch Clamp Recording

This protocol is designed to characterize the effects of 14-O-Acetylsachaconitine on voltage-

gated sodium currents in cultured neurons (e.g., primary hippocampal neurons or dorsal root

ganglion neurons).

Materials:

Cultured neurons on glass coverslips

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH

7.4)

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2)

14-O-Acetylsachaconitine stock solution (e.g., 10 mM in DMSO)

Patch clamp rig with amplifier and data acquisition system

Procedure:
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Prepare a series of working dilutions of 14-O-Acetylsachaconitine in the external solution

(e.g., 10 nM, 100 nM, 1 µM, 10 µM).

Place a coverslip with cultured neurons in the recording chamber and perfuse with external

solution.

Establish a whole-cell patch clamp configuration on a neuron.

Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -80

mV, with depolarizing steps from -60 mV to +40 mV in 10 mV increments).

Perfuse the neuron with the lowest concentration of 14-O-Acetylsachaconitine for 2-5

minutes.

Repeat the voltage-step protocol to record sodium currents in the presence of the

compound.

Wash out the compound with the external solution and ensure the currents return to

baseline.

Repeat steps 5-7 for each concentration of the compound.

Analyze the data to determine the effect of 14-O-Acetylsachaconitine on current amplitude,

activation, and inactivation kinetics.

Experimental Workflow: Patch Clamp Analysis
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Caption: Workflow for patch clamp analysis of 14-O-Acetylsachaconitine.
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Protocol 2: In Vivo Nociception Assay - Hot Plate Test

This protocol assesses the analgesic effects of 14-O-Acetylsachaconitine in a rodent model.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Hot plate apparatus (set to 55 ± 0.5 °C)

14-O-Acetylsachaconitine solution in saline (with a small percentage of a solubilizing agent

like Tween 80 if necessary)

Vehicle control (saline with solubilizing agent)

Positive control (e.g., morphine)

Procedure:

Acclimate the mice to the testing room and handling for at least 3 days prior to the

experiment.

On the day of the experiment, determine the baseline latency for each mouse by placing it

on the hot plate and recording the time until it licks its hind paw or jumps. A cut-off time of 30

seconds should be used to prevent tissue damage.

Randomly assign mice to treatment groups (vehicle, positive control, and different doses of

14-O-Acetylsachaconitine).

Administer the assigned treatment via intraperitoneal (i.p.) injection.

At various time points post-injection (e.g., 15, 30, 60, and 120 minutes), place each mouse

on the hot plate and record the response latency.

Calculate the Maximum Possible Effect (%MPE) for each mouse at each time point using the

formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x

100.
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Analyze the data to determine the dose-response relationship and the time course of the

analgesic effect.

Safety Precautions
Aconitine alkaloids are extremely toxic.[1] All handling of 14-O-Acetylsachaconitine should be

performed in a certified chemical fume hood with appropriate personal protective equipment

(PPE), including gloves, a lab coat, and safety glasses. A standard operating procedure (SOP)

for handling highly toxic compounds should be in place. In case of accidental exposure, seek

immediate medical attention.

By providing this detailed, albeit predictive, set of application notes and protocols, researchers

can begin to explore the potential of 14-O-Acetylsachaconitine in neurological research in a

structured and informed manner, while awaiting specific empirical data on this particular

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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